pNP-quitobiosa

Descripción general

Descripción

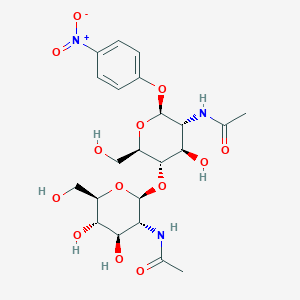

4-Nitrophenyl N,N-Diacetyl-beta-D-chitobioside, also known as pNP-chitobioside, is a synthetic substrate used in biochemical research to study the activity of chitinases. Chitinases are enzymes that break down chitin, a polymer found in the exoskeleton of arthropods and the cell walls of fungi. The use of pNP-chitobioside allows researchers to measure the activity of chitinases in various biological samples.

Aplicaciones Científicas De Investigación

Detección y caracterización de quitinasas

pNP-quitobiosa se utiliza en la detección y caracterización de quitinasas y otras enzimas que modifican la quitina . Las quitinasas son enzimas que degradan la quitina, un componente de los exoesqueletos de crustáceos, diatomeas, paredes celulares de hongos y plumas de calamar . La degradación de la quitina por estas enzimas puede facilitar la producción eficiente de productos específicos de quitina .

Análisis de enzimas quitinolíticas

La this compound y sus análogos son compuestos bien establecidos para el análisis de enzimas quitinolíticas, particularmente N-acetil-β-d . Estos compuestos se pueden utilizar para tamizar colonias cultivadas en agar .

Usos industriales y médicos de la quitina y sus derivados

La quitina y sus derivados tienen múltiples usos industriales y médicos . La demanda de enzimas con propiedades nuevas o deseables continúa creciendo a medida que se hacen evidentes usos adicionales de la quitina, los quitooligosacáridos y el quitosán .

Producción de compuestos derivados de la quitina

La actividad de las enzimas que modifican la quitina tiene el potencial de ser explotada para producir compuestos derivados de la quitina de interés comercial . La degradación de la quitina da como resultado la síntesis de carbono y nitrógeno como fuentes de nutrientes derivadas .

Beneficios para la salud de los quitooligosacáridos

Se ha demostrado que los quitooligosacáridos sintetizados por la degradación de la quitina mejoran la salud humana a través de sus propiedades antimicrobianas, antioxidantes, antiinflamatorias y antitumorales

Mecanismo De Acción

Target of Action

The primary targets of pNP-chitobiose, also known as p-nitrophenyl-chitobiose, are chitin-modifying enzymes . These enzymes, produced by microorganisms, are the primary degraders of chitin in the environment . They include chitin depolymerases, chitodextrinases, chitin deacetylases, N-acetylglucosaminidases, chitin-binding proteins, and chitosanases .

Mode of Action

pNP-chitobiose interacts with its targets by serving as a substrate for these chitin-modifying enzymes . The enzymes act on pNP-chitobiose, leading to the release of GlcNAc, chitobiose, and chitooligosaccharides from the polymer .

Biochemical Pathways

The biochemical pathway affected by pNP-chitobiose involves the depolymerization, transport, and metabolism of chitin and chitooligosaccharides . The released compounds enter the periplasm where chitodextrinases and N-acetylglucosaminidases act to form a pool of GlcNAc and, to a lesser extent, chitobiose . When transported into the cytoplasm, GlcNAc and chitobiose are metabolized or modified for use in cell wall biogenesis .

Pharmacokinetics

A study on chitobiose, a related compound, showed that it is rapidly absorbed into the blood, with an oral bioavailability of 032%-052% in rats . It reaches peak concentrations in the serum after approximately 0.45 hours and shows rapid elimination with clearances greater than 18.82 L/h/kg and half-lives lower than 6 hours .

Result of Action

The action of pNP-chitobiose results in the degradation of chitin, leading to the release of GlcNAc, chitobiose, and chitooligosaccharides . These compounds are then metabolized or modified for use in cell wall biogenesis . This process facilitates the efficient production of specific chitin products .

Action Environment

The action of pNP-chitobiose is influenced by various environmental factors. For instance, the efficiency of microbial chitin-degrading systems is demonstrated by the fact that although chitin is ubiquitous in the marine environment, almost none can be found in marine sediments . This suggests that the action of pNP-chitobiose and its resulting effects may be influenced by factors such as the presence of microorganisms and the specific characteristics of the environment .

Análisis Bioquímico

Biochemical Properties

pNP-chitobiose plays a significant role in biochemical reactions, particularly in the degradation of chitin. It interacts with various enzymes, including chitin depolymerases, chitodextrinases, and N-acetylglucosaminidases . These enzymes release GlcNAc, chitobiose, and chitooligosaccharides from the polymer, which then enter the periplasm where they are further metabolized or modified .

Cellular Effects

The effects of pNP-chitobiose on cells are primarily related to its role in chitin degradation. The degradation products, including GlcNAc and chitobiose, are essential for cell wall biogenesis . Additionally, chitobiose has been shown to have various physiological effects, including antioxidant, anti-inflammatory, hypolipidemic, hypoglycemic, and anti-tumor activity .

Molecular Mechanism

The molecular mechanism of pNP-chitobiose involves its interaction with chitinolytic enzymes. These enzymes cleave the glycosidic bonds in chitin, releasing GlcNAc, chitobiose, and chitooligosaccharides . This process is crucial for the metabolism of chitin and chitooligosaccharides in bacteria and fungi .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of pNP-chitobiose can change over time. For instance, the absorption of chitobiose and chitotriose was found to be rapid, reaching peak concentrations in the serum after approximately 0.45 h, and showing rapid elimination with clearances greater than 18.82 L/h/kg and half-lives lower than 6 h .

Dosage Effects in Animal Models

The effects of pNP-chitobiose vary with different dosages in animal models. After intragastric administration, chitobiose and chitotriose were rapidly absorbed, with an oral bioavailability of 0.32%-0.52% in rats . The study also indicated that lower doses had better absorption than higher doses .

Metabolic Pathways

pNP-chitobiose is involved in the metabolic pathway of chitin and chitooligosaccharides. This pathway involves the activity of secreted chitin depolymerases that release GlcNAc, chitobiose, and chitooligosaccharides from the polymer .

Transport and Distribution

pNP-chitobiose is transported and distributed within cells and tissues. After intragastric administration, chitobiose and chitotriose were widely distributed in Wistar rat tissues and could penetrate the blood-brain barrier without tissue accumulation .

Subcellular Localization

The degradation products of chitin, including GlcNAc and chitobiose, are known to enter the periplasm where they are metabolized or modified

Propiedades

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O13/c1-9(28)23-15-18(31)17(30)13(7-26)36-22(15)38-20-14(8-27)37-21(16(19(20)32)24-10(2)29)35-12-5-3-11(4-6-12)25(33)34/h3-6,13-22,26-27,30-32H,7-8H2,1-2H3,(H,23,28)(H,24,29)/t13-,14-,15-,16-,17-,18-,19-,20-,21-,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWBFEVWOQMUQIE-MVEDJEFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])CO)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])CO)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

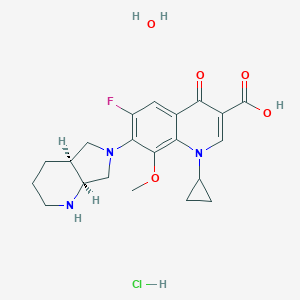

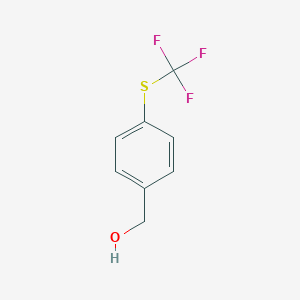

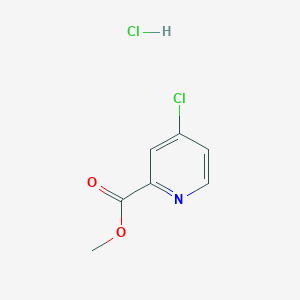

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

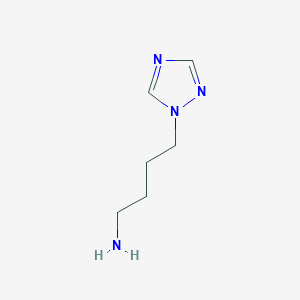

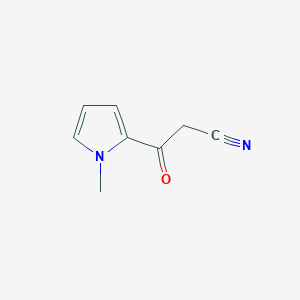

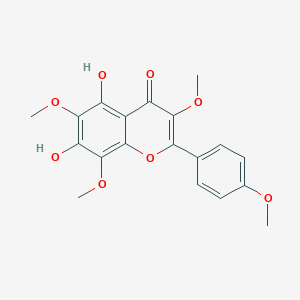

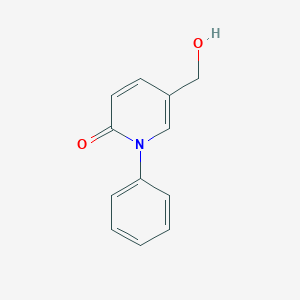

Feasible Synthetic Routes

Q1: The research paper focuses on characterizing the Aeromonas caviae CB101 chitinase Chi1. Why is understanding the structure and function of this enzyme important?

A1: Chitinases are enzymes that break down chitin, a complex polysaccharide found in the cell walls of fungi and the exoskeletons of insects and crustaceans. Understanding how bacterial chitinases like Chi1 function can provide insights into:

Q2: The paper mentions the use of various substrates to study Chi1 activity, including 4-Nitrophenyl N,N-Diacetyl-beta-D-chitobioside. What is the significance of using this specific compound?

A2: 4-Nitrophenyl N,N-Diacetyl-beta-D-chitobioside is a chromogenic substrate, meaning that its breakdown by chitinase releases a colored product (4-nitrophenol) that can be easily measured spectrophotometrically. This allows researchers to quantify enzyme activity and determine kinetic parameters. While the paper doesn't explicitly mention using this specific compound, it highlights the use of p-nitrophenyl (pNP)‐chitobiose and pNP‐chitotriose, which are similar chromogenic substrates. These tools are invaluable for dissecting the catalytic mechanism and substrate specificity of enzymes like Chi1. []

Q3: How does the study's findings on the C-terminal module of Chi1 relate to its interaction with substrates like 4-Nitrophenyl N,N-Diacetyl-beta-D-chitobioside?

A3: The study found that the C-terminal module of Chi1, specifically the putative chitin-binding domain (ChBD), plays a crucial role in binding to insoluble chitin and enhancing its hydrolysis. [] While 4-Nitrophenyl N,N-Diacetyl-beta-D-chitobioside is a soluble substrate, understanding how Chi1 interacts with different regions of chitin polymers, as revealed by studying the ChBD, can provide insights into the enzyme's overall substrate recognition and processing mechanisms.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rac-2-(2-Chlorophenyl)-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile](/img/structure/B17520.png)